3-{[(Benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(Benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylic acid is a compound characterized by its unique bicyclo[1.1.1]pentane core structure.
Preparation Methods
The synthesis of 3-{[(Benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylic acid typically involves multiple steps. One common synthetic route starts with the preparation of the bicyclo[11The reaction conditions often include the use of strong bases and protecting group strategies to ensure the stability of the intermediate compounds .
Chemical Reactions Analysis
3-{[(Benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclo[1.1.1]pentane core.
Substitution: Nucleophilic substitution reactions can be employed to replace the benzyloxycarbonyl group with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-{[(Benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-{[(Benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane core provides a rigid and stable framework that can interact with various biological molecules, potentially modulating their activity. The benzyloxycarbonyl group can be selectively removed or modified to enhance the compound’s activity and selectivity .
Comparison with Similar Compounds
3-{[(Benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylic acid can be compared with other similar compounds, such as:
3-{[(tert-Butoxycarbonyl)amino]bicyclo[1.1.1]pentane-1-carboxylic acid: This compound has a similar bicyclo[1.1.1]pentane core but features a tert-butoxycarbonyl protecting group instead of a benzyloxycarbonyl group.
3-{[(Methoxycarbonyl)amino]bicyclo[1.1.1]pentane-1-carboxylic acid: This compound also shares the bicyclo[1.1.1]pentane core but has a methoxycarbonyl group.
The uniqueness of 3-{[(Benzyloxy)carbonyl]amino}bicyclo[111]pentane-1-carboxylic acid lies in its specific combination of the bicyclo[11
Properties
IUPAC Name |
3-(phenylmethoxycarbonylamino)bicyclo[1.1.1]pentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c16-11(17)13-7-14(8-13,9-13)15-12(18)19-6-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCBBZNBFZHTQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)NC(=O)OCC3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.